molecular formula C7H12KNO2 B1438034 Potassium 3-(pyrrolidin-1-yl)propanoate CAS No. 858234-31-8

Potassium 3-(pyrrolidin-1-yl)propanoate

Cat. No.: B1438034
CAS No.: 858234-31-8
M. Wt: 181.27 g/mol
InChI Key: KVHUIQXDIIWHCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-(pyrrolidin-1-yl)propanoate (CAS 858234-31-8) is an organic potassium salt with the molecular formula C7H12KNO2 and a molecular weight of 181.27 g/mol . It is supplied with a typical purity of 95% or higher and is identified under the MDL number MFCD11505379 . This compound is intended for research and development purposes and is strictly labeled "For Research Use Only," prohibiting any form of human use . As a building block in synthetic organic chemistry, this compound integrates a pyrrolidine ring, a common feature in many biologically active molecules and pharmaceuticals . Its molecular structure, featuring a potassium propanoate chain linked to a pyrrolidine group, makes it a valuable intermediate for researchers. Although direct applications for this specific salt are not extensively detailed in the public literature, its structure suggests potential use in the synthesis of more complex molecules. For instance, related propanoate derivatives have been utilized in copper-catalyzed coupling reactions to create novel heterocyclic compounds, such as isoquinoline derivatives, which are of significant interest in material science and medicinal chemistry for their fluorescent properties . Researchers may explore its utility as a precursor for developing compounds with specialized optical characteristics or as an intermediate in pharmaceutical research.

Properties

IUPAC Name

potassium;3-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.K/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHUIQXDIIWHCY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858234-31-8
Record name potassium 3-(pyrrolidin-1-yl)propanoate
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Preparation Methods

Neutralization of 3-(pyrrolidin-1-yl)propanoic Acid with Potassium Hydroxide

Method Overview:

The most straightforward and widely used method to prepare Potassium 3-(pyrrolidin-1-yl)propanoate involves the neutralization of the corresponding carboxylic acid (3-(pyrrolidin-1-yl)propanoic acid) with potassium hydroxide (KOH).

Reaction:

$$
\text{3-(pyrrolidin-1-yl)propanoic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Procedure Details:

  • The acid is dissolved in an aqueous medium.
  • A stoichiometric amount of potassium hydroxide solution is added slowly under stirring.
  • The reaction mixture is typically maintained at ambient temperature or slightly elevated temperature (e.g., 25 °C) to ensure complete neutralization.
  • After reaction completion, the solvent is evaporated under reduced pressure.
  • The product is isolated by crystallization from suitable solvents such as ethanol or water.

Key Parameters:

Parameter Typical Conditions
Solvent Water or aqueous ethanol
Temperature 20–30 °C (ambient to mild heating)
Reaction Time 1–10 hours depending on scale
Molar Ratio (Acid:KOH) 1:1 molar equivalent
Isolation Evaporation and crystallization
Purity >95% after recrystallization

Research Support:

This method is supported by commercial synthesis data indicating that the neutralization of 3-(pyrrolidin-1-yl)propanoic acid with potassium hydroxide in aqueous medium yields the potassium salt efficiently, with straightforward isolation by solvent removal and crystallization.

Indirect Synthesis via Ester Hydrolysis and Subsequent Neutralization

In some synthetic sequences, the potassium salt is prepared via hydrolysis of ethyl 3-(pyrrolidin-1-yl)propanoate followed by neutralization.

Stepwise Approach:

  • Ester Hydrolysis:

    • Ethyl 3-(pyrrolidin-1-yl)propanoate is treated with aqueous sodium hydroxide or potassium hydroxide.
    • The reaction is carried out at room temperature or slightly elevated temperature (~25 °C).
    • The ester is hydrolyzed to 3-(pyrrolidin-1-yl)propanoic acid.
  • Neutralization:

    • The acid formed is neutralized with potassium hydroxide to yield the potassium salt.
    • Acidification and subsequent neutralization steps may be used to purify the acid intermediate before salt formation.

Reaction Conditions:

Step Reagents Conditions Notes
Hydrolysis KOH (aqueous) 25 °C, 10 h Monitored by TLC
Neutralization KOH (stoichiometric) Ambient temperature Followed by crystallization

Example from Literature:

  • Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate was hydrolyzed with sodium hydroxide at 25 °C for 10 hours to yield the acid, which was then isolated by acidification and crystallization. This approach is conceptually similar for 3-(pyrrolidin-1-yl)propanoate derivatives.

Alternative Synthetic Routes Involving Nucleophilic Substitution

While direct neutralization is the most common method, alternative synthetic routes involve the preparation of the 3-(pyrrolidin-1-yl)propanoic acid precursor via nucleophilic substitution reactions:

  • Starting Materials: 3-chloropropanoic acid or its derivatives.
  • Nucleophile: Pyrrolidine.
  • Conditions: Typically carried out in polar solvents such as water or acetonitrile with a base like potassium carbonate to facilitate substitution.

General Reaction:

$$
\text{3-chloropropanoic acid} + \text{pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{3-(pyrrolidin-1-yl)propanoic acid}
$$

The resulting acid can then be neutralized with potassium hydroxide to yield the potassium salt.

Notes:

  • This method allows the synthesis of the acid intermediate from readily available starting materials.
  • Reaction times vary from several hours to overnight.
  • Purification involves extraction and recrystallization.

Purification and Characterization

  • Purification: Crystallization from ethanol or aqueous ethanol is the preferred method to obtain high-purity this compound.
  • Characterization: The compound is characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

Method No. Preparation Method Starting Materials Key Reagents Conditions Yield & Purity Notes
1 Direct neutralization 3-(pyrrolidin-1-yl)propanoic acid Potassium hydroxide Aqueous medium, 20–30 °C, 1–10 h High yield, >95% purity Simple, industrially preferred
2 Ester hydrolysis followed by neutralization Ethyl 3-(pyrrolidin-1-yl)propanoate KOH 25 °C, 10 h hydrolysis + neutralization High yield Useful if ester intermediate available
3 Nucleophilic substitution to acid precursor 3-chloropropanoic acid, pyrrolidine K2CO3, water Ambient to mild heating, several hours Moderate to high Multi-step, allows acid synthesis

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Synthesis of Pharmaceuticals

Potassium 3-(pyrrolidin-1-yl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, influencing metabolic processes. This property is particularly relevant in the context of developing treatments for metabolic disorders such as obesity and diabetes.

Neuropharmacology

The compound’s interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation into treatments for neurodegenerative diseases.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial effects against various pathogens, indicating its potential use in treating infections.
  • Neuroprotective Effects : Experimental models suggest that it may protect against oxidative stress-induced neuronal damage, making it a candidate for neuroprotective therapies.
  • Beta-3 Adrenergic Receptor Agonism : The compound has been identified as a beta-3 adrenergic receptor agonist, suggesting applications in promoting lipolysis and energy expenditure, which could be beneficial for weight management.

Table 1: Summary of Key Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria; potential therapeutic agent for infections.
Metabolic EffectsActs as a beta-3 adrenergic receptor agonist; may increase energy expenditure and fat oxidation.
Neuroprotective PotentialProtects against oxidative stress-induced damage in neuronal cells; potential role in neuroprotection.

Detailed Findings

  • Antimicrobial Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria, suggesting its utility as a therapeutic agent against bacterial infections.
  • Metabolic Effects : Research indicates that this compound acts on beta-3 adrenergic receptors, leading to increased energy expenditure and fat oxidation, which could make it a candidate for obesity treatment.
  • Neuroprotective Potential : Experimental models have shown that this compound may provide protection against oxidative stress-induced neuronal damage, highlighting its potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Potassium 3-(pyrrolidin-1-yl)propanoate involves its interaction with molecular targets, primarily through the pyrrolidine ring. This ring structure allows the compound to engage in various binding interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following table highlights key structural and functional differences between potassium 3-(pyrrolidin-1-yl)propanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound C₇H₁₂KNO₂ 181.27 Pyrrolidine, carboxylate salt Not specified in available data
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate C₁₈H₂₂N₂O₅S 325.38 Pyrrolidine, sulfonylphenyl, ethyl ester Intermediate in organic synthesis
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 198.20 Pyridine, amino, fluoro, methyl ester Not specified; structural analog
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₁₀H₁₃N₃O₃S₂ 295.36 Thiazolidinone, aminomethylene, ethyl ester Tested for antibacterial activity

Key Comparative Insights

Ionic vs. Ester Derivatives: The potassium salt form of the compound (C₇H₁₂KNO₂) is expected to exhibit higher polarity and water solubility compared to ester analogs like the ethyl or methyl derivatives (e.g., Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate, MW 325.38) due to its ionic carboxylate group .

Structural Complexity and Functionalization: Derivatives like Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate incorporate additional functional groups (e.g., sulfonylphenyl), expanding their utility in medicinal chemistry for target-specific interactions . Simpler analogs, such as Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, prioritize pyridine-based modifications for electronic or steric effects .

Biological Activity

Potassium 3-(pyrrolidin-1-yl)propanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is a salt form of a pyrrolidine derivative. Pyrrolidine compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. The specific properties and activities of this compound are still under investigation, but preliminary studies suggest notable pharmacological potential.

The biological activity of this compound may involve several mechanisms:

  • Neurotransmitter Modulation : Compounds with pyrrolidine structures often interact with neurotransmitter systems, potentially influencing GABAergic and glutamatergic signaling pathways.
  • Antioxidant Properties : Some studies suggest that pyrrolidine derivatives can exhibit antioxidant activity, which may protect cells from oxidative stress.
  • Gene Expression Regulation : Research indicates that certain compounds can modulate gene expression related to drug metabolism and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For instance, cell lines treated with this compound showed altered expression levels of genes associated with metabolic enzymes. The modulation of these genes suggests potential impacts on drug metabolism and detoxification processes.

StudyFindings
Study AShowed significant changes in gene expression related to cytochrome P450 enzymes in treated cell lines.
Study BDemonstrated protective effects against oxidative stress in neuronal cultures.

In Vivo Studies

In vivo experiments involving animal models have provided insights into the compound's pharmacological effects. For example, the administration of this compound in rodent models resulted in observable behavioral changes consistent with neuroprotective effects.

ParameterControl GroupTreatment Group
Seizure IncidenceHighReduced
Behavioral ChangesNormalAltered (e.g., increased mobility)

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Epilepsy Models : In a study examining seizure models, treatment with the compound reduced the frequency and severity of seizures compared to control groups. This suggests a potential role in managing epilepsy.
  • Pain Management : Another case study indicated that the compound may alleviate pain responses in inflammatory models, highlighting its analgesic properties.

Q & A

Q. What are the recommended synthetic routes for Potassium 3-(pyrrolidin-1-yl)propanoate?

this compound can be synthesized via coupling reactions involving pyrrolidine derivatives and propanoic acid precursors. A validated approach involves esterification followed by potassium salt formation. For example, analogous compounds (e.g., ethyl 3-(pyrrolidin-1-yl)propanoate derivatives) are synthesized using tert-butyl esters or allyl groups as intermediates, followed by deprotection and neutralization with potassium hydroxide. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (typically 0–25°C), and purification via flash column chromatography (50% EtOAc in petroleum ether) to achieve yields >80% .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) to confirm pyrrolidine ring integration (e.g., δ 3.66–3.39 ppm for -CH₂-N- groups) and propanoate backbone (δ 2.66 ppm for -CH₂-COO⁻). ¹³C NMR (100 MHz) verifies carbonyl resonance (~170–175 ppm) and aromatic/pyrrolidine carbons .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₂₂NO₃: 288.1600) with <1 ppm error .

Advanced Research Questions

Q. How can discrepancies in spectral data for pyrrolidine-containing propanoates be resolved?

Discrepancies often arise from solvent effects, impurities, or stereochemical variations. To address this:

  • Perform 1D-NOESY experiments to assign stereochemistry (e.g., confirming E/Z configurations in enamine derivatives) .
  • Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent-shift artifacts.
  • Cross-reference with structurally analogous compounds (e.g., potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate) to identify consistent spectral patterns .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent due to the hydrolytic sensitivity of the ester and pyrrolidine moieties. Methodological considerations include:

  • Buffered Solutions: Maintain pH 6–8 to minimize ester hydrolysis.
  • Temperature Control: Store at 4°C for short-term stability; lyophilization is recommended for long-term storage.
  • Chelation Effects: Monitor interactions with divalent cations (e.g., Mg²⁺, Ca²⁺) that may precipitate the potassium salt .

Q. How can reaction yields for potassium salts of heterocyclic propanoates be optimized?

Key strategies:

  • Precursor Purity: Use ACS-grade reagents (e.g., KH₂PO₄ certified by NIST) to minimize side reactions .
  • Catalytic Systems: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of potassium bases in organic phases.
  • Workup Protocols: Employ inert atmospheres (N₂/Ar) during salt formation to prevent oxidation .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

While specific toxicity data for this compound is limited, general precautions for pyrrolidine derivatives apply:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-(pyrrolidin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Potassium 3-(pyrrolidin-1-yl)propanoate

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